molecular formula C8H7F3O B1318787 2-(2,4,5-Trifluorophenyl)ethanol CAS No. 883267-70-7

2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787
CAS No.: 883267-70-7
M. Wt: 176.14 g/mol
InChI Key: KHFXXIXHSGJQOW-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an ethanol group

Scientific Research Applications

2-(2,4,5-Trifluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, and use appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorophenyl)ethanol typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,4,5-trifluorobenzaldehyde using a palladium catalyst. This method ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-(2,4,5-trifluorophenyl)acetaldehyde or 2-(2,4,5-trifluorophenyl)acetic acid.

    Reduction: The compound can be reduced to form 2-(2,4,5-trifluorophenyl)ethane.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)ethanol
  • 2-(2,5-Difluorophenyl)ethanol
  • 2-(3,4,5-Trifluorophenyl)ethanol

Comparison: 2-(2,4,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity. Compared to its difluorinated counterparts, the trifluorinated compound exhibits higher stability and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFXXIXHSGJQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590710
Record name 2-(2,4,5-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883267-70-7
Record name 2-(2,4,5-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(2,4,5-trifluorophenyl)acetic acid (1 g, 5.26 mmol) in dry THF (20 mL) was carefully added over 2 min to solution of 2M LAH (10.52 mL, 10.52 mmol) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.5 mL of water (stir for 10 min), 0.5 mL of 15% NaOH/water (stir for 10 min), and then 1.0 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(2,4,5-trifluorophenyl)ethanol (850 mg, 4.83 mmol, 92% yield) as a clear viscous oil, which was used as is in the next step without further purification. 1H NMR (500 MHz, CDCl3) δ 7.11 (ddd, J=10.3, 8.7, 7.2 Hz, 1H), 6.93 (td, J=9.7, 6.6 Hz, 1H), 3.87 (t, J=6.5 Hz, 2H), 2.88 (t, J=6.5 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10.52 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4,5-Trifluorophenyl)ethanol
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2-(2,4,5-Trifluorophenyl)ethanol
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